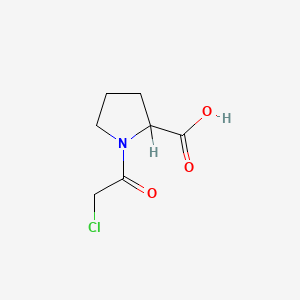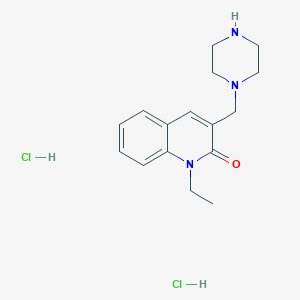![molecular formula C18H21N3O3 B6429519 5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide CAS No. 2034222-76-7](/img/structure/B6429519.png)
5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide is an oxazole derivative known for its unique chemical structure, which combines a cyclopropyl group, a pyridin-2-yloxy group, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common route involves the following steps:
Formation of the oxazole ring: : Starting from an appropriate carboxylic acid, cyclization to form the oxazole ring is achieved using reagents such as phosphorus oxychloride (POCl3) and an amine base.
Introduction of the cyclopropyl group: : Cyclopropylation can be accomplished through a cyclopropanation reaction using diiodomethane and zinc-copper couple.
Attachment of the pyridin-2-yloxy group: : This step involves the reaction of the appropriate halide with the pyridin-2-ol using a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
Formation of the carboxamide: : Finally, the carboxamide group is introduced via a reaction with an appropriate amine or by using coupling reagents such as carbodiimides.
Industrial Production Methods
In an industrial setting, the large-scale production of this compound would follow similar synthetic routes. Optimization of reaction conditions, including temperature, pressure, and use of catalytic systems, enhances yield and efficiency. The process may involve continuous flow chemistry techniques and the use of automated systems to ensure reproducibility and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the oxazole ring, using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: : Reduction reactions can target the nitro groups or other reducible moieties in the molecule, commonly employing hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: : The pyridin-2-yloxy group can be substituted with different nucleophiles or electrophiles using suitable reagents under mild conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, manganese dioxide
Reduction: : Hydrogen gas, palladium on carbon (Pd/C)
Substitution: : Nucleophiles like alkyl halides, electrophiles under basic or acidic conditions
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized for various applications in research and development.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of complex molecules. Its diverse functional groups allow for multiple derivatizations, aiding in the exploration of new chemical entities.
Biology
The compound is explored for its potential biological activities. It may act as a ligand for specific receptors or enzymes, influencing biological pathways and cellular processes.
Medicine
In medicinal chemistry, 5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
The compound finds applications in the pharmaceutical industry as a building block for drug synthesis. Its unique structure contributes to the development of novel pharmaceutical agents with enhanced efficacy and safety profiles.
Mécanisme D'action
The mechanism of action involves the compound interacting with molecular targets such as enzymes, receptors, or nucleic acids. Its binding to these targets can modulate their activity, leading to desired therapeutic effects. The specific pathways and molecular interactions depend on the biological context and the nature of the targets involved.
Comparaison Avec Des Composés Similaires
Compared to other oxazole derivatives, 5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds may include other oxazole derivatives with different substituents at the ring or other positions, each offering distinct properties and applications. Examples of similar compounds include:
2-aminoxazole derivatives
5-aryl-1,2-oxazole-3-carboxamides
Cyclopropyl-oxazole compounds
Propriétés
IUPAC Name |
5-cyclopropyl-N-(4-pyridin-2-yloxycyclohexyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18(15-11-16(24-21-15)12-4-5-12)20-13-6-8-14(9-7-13)23-17-3-1-2-10-19-17/h1-3,10-14H,4-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZYIEMFISHYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3CCC(CC3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(2-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline](/img/structure/B6429462.png)


![2-(piperazin-1-ylmethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one dihydrochloride](/img/structure/B6429501.png)
![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[1-(4-methoxyphenyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6429504.png)
![1-benzyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6429505.png)
![methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate](/img/structure/B6429509.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}acetamide](/img/structure/B6429511.png)
![2-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine](/img/structure/B6429515.png)
